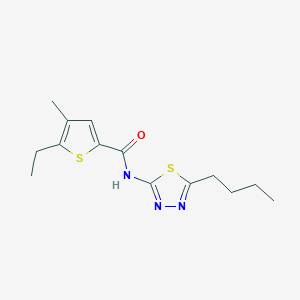
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide, also known as BM212, is a synthetic compound that has been found to possess potent antimicrobial and antifungal properties. It is a member of the thiadiazole family of compounds, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide has been extensively studied for its antimicrobial and antifungal properties. It has been shown to be effective against a wide range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various infectious diseases.
Mecanismo De Acción
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the biosynthesis of essential cellular components such as nucleic acids and proteins. This leads to the disruption of cellular metabolism and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has also been found to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide has several advantages for lab experiments, including its broad-spectrum antimicrobial and antifungal activity, low toxicity, and good pharmacokinetic properties. However, one limitation is the lack of information on its mechanism of action, which may hinder further development and optimization of the compound.
Direcciones Futuras
There are several future directions for the research and development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of this compound's mechanism of action and its potential use as a therapeutic agent for the treatment of infectious diseases. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective antimicrobial and antifungal agents.
Métodos De Síntesis
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 5-ethyl-4-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-4-6-7-12-16-17-14(20-12)15-13(18)11-8-9(3)10(5-2)19-11/h8H,4-7H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUYVRMMSSWDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=C(S2)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
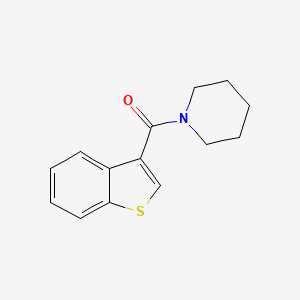
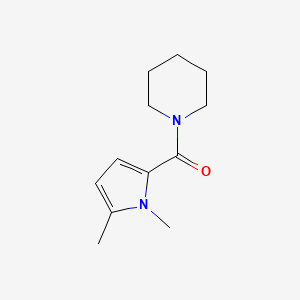
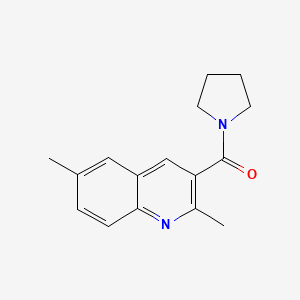
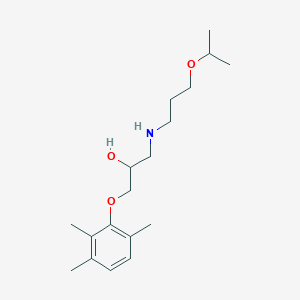
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
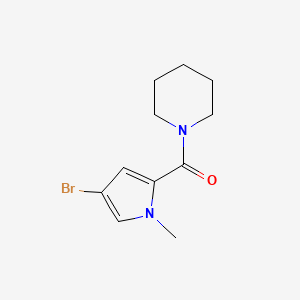
![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)



![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
